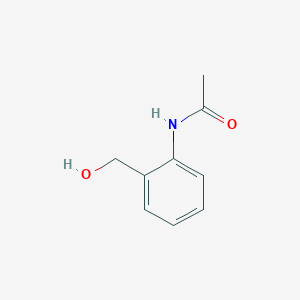

2-乙酰氨基苄醇

描述

2-Acetamidobenzyl alcohol is a chemical compound that is related to other compounds studied for their potential applications in medicinal chemistry and synthetic organic chemistry. Although the provided papers do not directly discuss 2-acetamidobenzyl alcohol, they involve related compounds and reactions that can shed light on the properties and synthesis of similar structures.

Synthesis Analysis

The synthesis of related compounds, such as 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-ones, involves reductive cyclization of 2-chloro-N-(2-nitrobenzyl)acetamides using iron-ammonium chloride in ethanol–water, which suggests a potential pathway for synthesizing related structures to 2-acetamidobenzyl alcohol . Additionally, the use of 2,4-dimethoxybenzyl as an amide protecting group for 2-acetamido glycosyl donors indicates that similar protecting group strategies could be applicable in the synthesis of 2-acetamidobenzyl alcohol derivatives .

Molecular Structure Analysis

The molecular structure of 2-acetamidobenzyl alcohol would consist of a benzyl alcohol moiety with an acetamide group attached to the aromatic ring. The studies on dimethylthexylsilyl 2-acetamido derivatives provide insights into the steric and electronic effects of substituents on the aromatic ring, which can influence the reactivity and stability of the molecule .

Chemical Reactions Analysis

The grinding-induced reactions of 2-aminobenzyl alcohol with benzaldehyde derivatives to yield 3,1-benzoxazines demonstrate the reactivity of the benzyl alcohol moiety under mechanochemical conditions . This suggests that 2-acetamidobenzyl alcohol could potentially undergo similar condensation reactions with aldehydes in the presence of a catalyst like acetic acid.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-acetamidobenzyl alcohol are not discussed in the provided papers, the properties of related compounds can be inferred. For instance, the solubility, reactivity, and stability of the compound would be influenced by the presence of the acetamido group and the benzyl alcohol moiety. The protecting groups and substituents discussed in the synthesis of related compounds also play a significant role in the overall properties of the molecules .

科学研究应用

糖基化中的保护基

2,4-二甲氧基苄基 (Dmob) 已被用作 2-乙酰氨基糖基供体的酰胺保护基。该基团提供选择性保护,提高糖基化反应的产率和效率 (凯利和詹森,2001)。

氧化和电子转移研究

在一项探索苄醇衍生物氧化的研究中,Sc(3+) 的存在显着提高了反应速率,并将机理从氢原子转移改变为逐步电子和质子转移过程 (森本等人,2012)。

苯并恶嗪的研磨诱导反应

已研究了 2-氨基苄醇与苯甲醛衍生物的研磨诱导反应。该方法提供了一种快速有效的途径来合成 3,1-苯并恶嗪,这在各种化学合成中至关重要 (马塞萨内、穆里西和塔巴内,2014)。

燃料电池中电氧化的催化

钯配合物在醇(包括苄醇)电氧化中的应用已得到研究,用于直接醇燃料电池。这些配合物表现出高活性和稳定性,这对于可持续的能源解决方案至关重要 (齐亚尼、马吉迪、罗塔米和塔加巴迪,2015)。

佐剂活性结构的开发

对某些乙酰氨基葡糖吡喃糖的合成研究,包括从苄基 2-乙酰氨基衍生物中衍生的那些,已经发现了小的佐剂活性结构。这些发现对免疫治疗和疫苗开发具有影响 (默瑟、西奈和亚当,1975)。

光亲和标记和交联

2-硝基苄醇衍生物已用于光亲和标记和交联,在药物发现和蛋白质工程中具有应用。这项研究突出了这些化合物在化学生物学中的潜力 (王等人,2020)。

酰胺的高效催化烷基化

使用特定的催化方法,已经实现了使用伯醇(包括苄醇)对未活化的酰胺进行α-烷基化。这个过程在有机合成中因其效率和选择性而有价值 (姚等人,2016)。

新型苄基衍生物的合成

对苄基衍生物(例如苄基-2,4-二乙酰氨基-2, 4,6-三脱氧-α(β) -D-半乳吡喃糖苷)的合成研究提供了对这些化合物在包括药物在内的各个领域的化学性质和潜在应用的见解 (赫尔曼斯、埃莉、马雷尔和布姆,1987)。

酒精代谢中的抑制研究

与苄基乙酰胺相关的化合物已被研究为醇脱氢酶的抑制剂,醇脱氢酶是酒精代谢中至关重要的酶。这项研究有助于了解体内酒精处理所涉及的生化途径 (德尔马斯等人,1983)。

属性

IUPAC Name |

N-[2-(hydroxymethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(12)10-9-5-3-2-4-8(9)6-11/h2-5,11H,6H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQJHQXMAFMCVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30943234 | |

| Record name | N-[2-(Hydroxymethyl)phenyl]ethanimidato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamidobenzyl Alcohol | |

CAS RN |

20939-77-9 | |

| Record name | 20939-77-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[2-(Hydroxymethyl)phenyl]ethanimidato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetamidobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]-](/img/structure/B1330543.png)

![2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol](/img/structure/B1330552.png)

![4-methyl-N,N-bis(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B1330554.png)

![7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine](/img/structure/B1330559.png)

![4-[(E)-(thiophen-2-ylmethylidene)amino]phenol](/img/structure/B1330560.png)